molecular formula C24H17BrN2O3 B11104009 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate

2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate

Cat. No.: B11104009
M. Wt: 461.3 g/mol
InChI Key: LSMVRAPYHRKNJV-HMMYKYKNSA-N
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Description

2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate is a complex organic compound that features a pyrazole ring, a phenyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like acetic acid and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation , lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with lithium aluminum hydride would produce alcohols.

Scientific Research Applications

2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate lies in its combination of a pyrazole ring, a phenyl group, and a bromobenzoate moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H17BrN2O3

Molecular Weight

461.3 g/mol

IUPAC Name

[2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H17BrN2O3/c1-16-20(23(28)27(26-16)18-10-3-2-4-11-18)15-17-9-5-8-14-22(17)30-24(29)19-12-6-7-13-21(19)25/h2-15H,1H3/b20-15+

InChI Key

LSMVRAPYHRKNJV-HMMYKYKNSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

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